[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine
Description
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-6-1-2-8(9(12)3-6)10-4-7(5-13)14-15-10/h1-4H,5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAOBZWPCOMYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the difluorophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-difluorobenzoyl chloride with hydroxylamine hydrochloride can yield the corresponding oxime, which upon cyclization forms the oxazole ring. Subsequent amination with methanamine completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the difluorophenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce various substituted oxazoles.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial properties . Research indicates that derivatives of oxazoles exhibit significant antibacterial activity. The incorporation of the difluorophenyl group enhances the lipophilicity and bioavailability of the compounds, making them suitable candidates for further development as antibiotics .
Case Study: Antibacterial Activity
A study published in Journal of Medicinal Chemistry evaluated various oxazole derivatives, including [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine. It was found to inhibit the growth of Gram-positive bacteria effectively, showcasing its potential as a lead compound for antibiotic development .
Agricultural Chemistry
In agricultural applications, compounds similar to this compound are being explored as herbicides and pesticides . The oxazole ring structure is known to interact with specific biological pathways in plants and pests.
Case Study: Herbicidal Activity
Research conducted by ONO Pharmaceutical Co., Ltd. highlighted that oxazole derivatives can act as effective herbicides with improved selectivity against target weed species while minimizing harm to crops . This property is crucial for developing sustainable agricultural practices.
Biological Research
The compound's ability to modulate biological pathways makes it a candidate for studying various biological processes. For instance, its role in enzyme inhibition can provide insights into metabolic pathways relevant to disease states.
Case Study: Enzyme Inhibition
A recent study utilized this compound to investigate its effects on specific enzymes involved in metabolic disorders. The findings suggested that this compound could potentially serve as a therapeutic agent in managing conditions like diabetes and obesity by influencing metabolic rates .
Mechanism of Action
The mechanism of action of [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Molecular Comparison
Analysis of Substituent Effects
Mono-fluoro analogs (e.g., CAS 1351595-63-5) are discontinued, suggesting possible stability or efficacy issues .
Methoxy Substitution :
- Para-methoxy derivatives (e.g., [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine) introduce hydrogen-bonding capability, improving water solubility but reducing lipophilicity .
- Meta-methoxy analogs (e.g., [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanamine hydrochloride) exhibit altered electronic effects due to positional isomerism .
Heterocycle Variations :
- 1,2,4-Oxadiazole analogs (e.g., (5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)methanamine) offer greater metabolic stability than oxazole derivatives, a critical factor in drug design .
Salt Forms :
- Hydrochloride salts (e.g., [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methanamine hydrochloride) enhance aqueous solubility, facilitating formulation for biological testing .
Biological Activity
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and other pharmacological applications.
The compound has the following chemical properties:
- Molecular Formula: C10H7F2N3O
- Molecular Weight: 211.165 g/mol
- LogP: 2.112 (indicating moderate lipophilicity) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound | IC50 Reference (µM) |
|---|---|---|---|
| MCF-7 | 0.65 | Doxorubicin | 0.12 |
| A549 | 1.5 | Cisplatin | 5 |
| HeLa | 2.41 | Tamoxifen | 15 |
Research indicates that the compound induces apoptosis in cancer cells through a dose-dependent mechanism .
Antibacterial Activity
The compound's antibacterial properties have also been explored. In a patent study, it was noted that derivatives of oxazole exhibited significant antibacterial activity against various strains of bacteria. The structure-activity relationship (SAR) suggests that modifications to the oxazole ring can enhance antibacterial efficacy .
Case Studies and Research Findings
- Cytotoxicity Studies : A study evaluated the cytotoxic effects of several oxazole derivatives on human leukemia cell lines, revealing that compounds similar to this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Selectivity Index : The selectivity index (SI) for this compound was calculated to be significantly higher than that of traditional chemotherapeutics, indicating a lower toxicity to normal cells compared to cancer cells .
- Mechanism of Action : Flow cytometry assays have shown that this compound can effectively induce apoptosis in targeted cancer cell lines by activating caspase pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine, and how can purity be maximized?
- Methodology : The synthesis typically involves cyclization of a β-ketonitrile precursor with hydroxylamine to form the isoxazole ring, followed by functionalization of the 3-position with an amine group. Key steps include:
- Precursor preparation : Reacting 2,4-difluorophenylacetonitrile with a ketone under basic conditions.
- Cyclization : Using hydroxylamine hydrochloride in ethanol/water under reflux to form the isoxazole core.
- Amine introduction : Employing reductive amination or nucleophilic substitution (e.g., using NaN₃ followed by Staudinger reduction).
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluorophenyl proton splitting at δ 6.8–7.2 ppm, isoxazole C-3 resonance at ~160 ppm).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 225.08 for C₁₀H₈F₂N₂O).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity and detect impurities (e.g., unreacted precursors) .
Advanced Research Questions
Q. How does the electronic nature of the 2,4-difluorophenyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodology :
- Computational analysis : DFT calculations (e.g., Mulliken charges) to evaluate electron-withdrawing effects of fluorine substituents on the isoxazole ring’s electrophilicity.
- Experimental validation : Compare reaction rates of the difluorophenyl derivative with non-fluorinated analogs in nucleophilic aromatic substitution (e.g., Suzuki coupling).
- Biological correlation : Assess binding affinity in enzyme assays (e.g., cytochrome P450 inhibition) to link electronic effects to activity .
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be resolved for this compound?
- Methodology :
- Batch consistency checks : Analyze polymorphic forms via XRPD (e.g., crystalline vs. amorphous states) and correlate with bioactivity.
- Solubility optimization : Use co-solvents (e.g., DMSO/PEG400) or salt formation (e.g., hydrochloride) to improve dissolution in assay buffers.
- Metabolic stability testing : LC-MS/MS to identify metabolites that may interfere with activity measurements .
Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs with modified isoxazole or phenyl groups?
- Methodology :
- Scaffold diversification : Synthesize analogs with substituent variations (e.g., 3-methoxy vs. 3-fluoro on the phenyl ring) using parallel synthesis.
- Biological profiling : Test analogs in high-throughput screens (e.g., kinase panels, antimicrobial assays) to map substituent effects.
- 3D-QSAR modeling : CoMFA or CoMSIA to predict activity cliffs and guide synthetic priorities .
Q. How do crystalline polymorphs of salts (e.g., hydrochloride, fumarate) affect bioavailability and formulation?
- Methodology :
- Polymorph screening : Solvent evaporation or slurry conversion to identify stable forms.
- Dissolution testing : Use USP Apparatus II (paddle method) in simulated gastric fluid to compare release kinetics.
- Stability studies : Accelerated conditions (40°C/75% RH) to assess hygroscopicity and phase transitions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
